N-(5-chloropyridin-2-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-8-5-11(9(2)22-8)14-19-20-15(23-14)24-7-13(21)18-12-4-3-10(16)6-17-12/h3-6H,7H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHUPIQSDCSCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloropyridin-2-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of key intermediates. The preparation may include:
- Formation of 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-thiol : This step may involve the reaction of 2,5-dimethylfuran with oxadiazole precursors.
- Chlorination and Substitution : The introduction of the chloropyridine moiety involves chlorination followed by nucleophilic substitution reactions to attach the desired functional groups.
- Final Coupling : The final step combines the thioamide and the chloropyridine derivatives to yield the target compound.
Antimicrobial Properties
Research indicates that compounds containing the chloropyridine and oxadiazole moieties exhibit notable antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth effectively:
| Compound Type | Activity | Reference |
|---|---|---|
| Oxadiazole Derivatives | Antibacterial | |
| Chloropyridinyl Esters | Enzyme Inhibition |
Anti-inflammatory Effects
The biological activity of this compound also extends to anti-inflammatory effects. Compounds with similar structures have been reported to exhibit significant inhibition of inflammatory markers in various models:
- Inhibition of Pro-inflammatory Cytokines : Compounds with oxadiazole derivatives have been shown to reduce levels of TNF-alpha and IL-6 in animal models.
- Mechanism of Action : The proposed mechanism involves modulation of oxidative stress and mitochondrial function in inflammatory conditions.
Study on Antibacterial Activity
A study conducted on a series of chloropyridinyl compounds demonstrated their efficacy against resistant strains of bacteria. The results indicated that modifications in the chloropyridine structure could enhance antibacterial properties:
"The introduction of various substituents on the chloropyridine ring significantly influenced antibacterial potency."
Anti-inflammatory Model
In a model simulating osteoarthritis, compounds similar to N-(5-chloropyridin-2-yl)-2-thioacetamide showed promise in reducing inflammation and improving joint health:
"Treatment with the novel compound resulted in decreased levels of inflammatory markers and improved histological outcomes in treated groups."
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The incorporation of the 2,5-dimethylfuran group enhances the biological activity of the resultant compound. For instance, derivatives of oxadiazole have been investigated for their efficacy against various bacterial strains, showcasing promising results in inhibiting growth and proliferation .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. A study highlighted that specific derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting a pathway for further development into therapeutic agents .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of compounds similar to N-(5-chloropyridin-2-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide. These compounds have been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dual action of reducing oxidative damage while promoting neuronal survival positions this compound as a candidate for further exploration in neuroprotection .
Agricultural Applications
Pesticidal Activity
Compounds featuring chloropyridine and oxadiazole structures have demonstrated significant pesticidal activity. Research indicates that these compounds can effectively control pests and pathogens affecting crops. Field trials have shown that formulations containing this compound can reduce pest populations while being environmentally benign compared to traditional pesticides .
Herbicidal Properties
In addition to their pesticidal effects, these compounds have been evaluated for herbicidal activity. Studies reveal that they can inhibit weed growth by disrupting specific metabolic pathways in plants. This characteristic makes them valuable in developing new herbicides that are effective yet less harmful to non-target species .
Material Science Applications
Polymer Chemistry
this compound can serve as a building block in polymer synthesis. Its unique functional groups allow for modification and incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers derived from such compounds exhibit improved performance in various applications including coatings and composites .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Significant inhibition of bacterial growth |
| Anticancer Properties | Induction of apoptosis in cancer cell lines | |
| Neuroprotective Effects | Reduction of oxidative stress | |
| Agricultural Science | Pesticidal Activity | Effective control of crop pests |
| Herbicidal Properties | Inhibition of weed growth | |
| Material Science | Polymer Chemistry | Enhanced thermal stability and mechanical strength |
Q & A
Q. How to validate target engagement in complex biological systems?
- Employ cellular thermal shift assays (CETSA) to confirm binding to intracellular targets. Combine with knockout cell lines (CRISPR/Cas9) to assess dependency on specific pathways. For in vivo models, use radiolabeled analogs (e.g., 14C-labeled compound) to track biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
